Ferrous lactate trihydrate

Description

Properties

CAS No. |

6047-24-1 |

|---|---|

Molecular Formula |

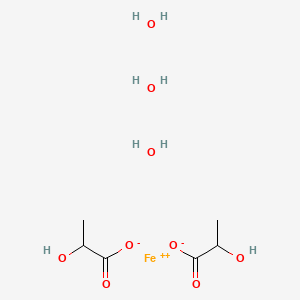

C6H16FeO9 |

Molecular Weight |

288.03 g/mol |

IUPAC Name |

2-hydroxypropanoate;iron(2+);trihydrate |

InChI |

InChI=1S/2C3H6O3.Fe.3H2O/c2*1-2(4)3(5)6;;;;/h2*2,4H,1H3,(H,5,6);;3*1H2/q;;+2;;;/p-2 |

InChI Key |

VPKDTEBBNJPGBH-UHFFFAOYSA-L |

SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.[Fe+2] |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.[Fe+2] |

Other CAS No. |

5905-52-2 |

Pictograms |

Irritant |

Origin of Product |

United States |

Scientific Research Applications

Nutritional Applications

1. Iron Supplementation

Ferrous lactate trihydrate is widely used as an iron supplement due to its high bioavailability compared to other iron salts. It effectively increases hemoglobin levels and improves oxygen transport in the blood, making it a preferred choice for treating iron-deficiency anemia. Studies indicate that the absorption of iron from this compound is significantly higher than from other compounds like ferric ammonium citrate .

2. Fortification of Foods

This compound is often incorporated into fortified foods and dietary supplements. Its solubility in water allows for easy integration into various formulations, enhancing the nutritional profile of products aimed at populations at risk of iron deficiency, such as pregnant women and children.

| Application | Description |

|---|---|

| Iron Supplementation | Effective in increasing hemoglobin levels |

| Food Fortification | Enhances nutritional value in fortified foods |

Pharmaceutical Applications

1. Treatment of Anemia

This compound is utilized in the pharmaceutical industry for the treatment of hypochromic anemia. It is often included in formulations designed to replenish iron stores in patients who cannot tolerate traditional iron supplements due to gastrointestinal side effects .

2. Mechanism of Action

The mechanism by which this compound operates involves the lactic acid component acting as a chelating agent. This property helps maintain the iron in a soluble form, which enhances its absorption in the intestines . This characteristic is crucial for ensuring effective treatment outcomes.

Case Studies

Case Study 1: Efficacy in Iron Absorption

A study published on the absorption rates of various iron fortification compounds demonstrated that this compound provided a 50-100% higher absorption rate compared to ferric ammonium citrate when added to fish sauce . This finding underscores the compound's effectiveness as an iron source.

Case Study 2: Tolerability and Side Effects

Research indicates that while this compound is generally well-tolerated, some individuals may experience gastrointestinal discomfort, including nausea and constipation . These side effects are critical considerations for healthcare providers when recommending this supplement.

Unique Features and Comparisons

This compound possesses unique properties that distinguish it from other iron compounds. Below is a comparison table highlighting these differences:

| Compound Name | Formula | Bioavailability | Solubility | Common Uses |

|---|---|---|---|---|

| This compound | C₆H₁₆FeO₉·3H₂O | High | Soluble in water | Dietary supplements, food fortification |

| Ferrous Sulfate | FeSO₄ | Moderate | Soluble | Iron supplementation |

| Ferric Lactate | Fe(C₃H₅O₃)₃ | Low | Less soluble | Food coloring, less common for supplementation |

| Ferrous Gluconate | C₁₂H₂₂FeO₁₂ | Moderate | Soluble | Dietary supplements |

Comparison with Similar Compounds

Table 1: Key Properties of Iron Supplements

| Compound | Iron Content (%) | Solubility in Water | Bioavailability | Common Side Effects | Cost (Relative) |

|---|---|---|---|---|---|

| This compound | 19–20 | High | 15–20% | Mild (GI irritation) | Moderate |

| Ferrous Sulfate (Heptahydrate) | 20 | Very High | 10–15% | Severe (GI distress) | Low |

| Ferrous Fumarate | 33 | Low | 12–18% | Moderate | Low |

| Ferric Pyrophosphate | 25–30 | Insoluble | 2–5% | Minimal | High |

| Ferrous Bisglycinate | 20–24 | High | 20–25% | Minimal | High |

Notes:

- Bioavailability : this compound outperforms ferrous sulfate and fumarate due to its solubility and lower interaction with dietary inhibitors (e.g., phytates) .

- Side Effects : Its lactate moiety acts as a buffering agent, reducing gastric irritation compared to ferrous sulfate .

- Regulatory Status : Authorized in the EU as a feed additive (functional group: trace element) alongside ferrous sulfate, fumarate, and citrate .

Comparison with Other Metal Lactates

Research Findings and Innovations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.